PHD2 Enzyme Inhibition Potency: Class-Level Inference from Structurally Related 5-Oxopyrrolidin-3-yl Ureas
Although direct PHD2 IC50 data for CAS 894025-05-9 have not been published, a structurally related 5-oxopyrrolidin-3-yl urea derivative (CHEMBL2041180) demonstrates potent inhibition of FLAG-tagged PHD2 with an IC50 of 1.60 nM, alongside PHD1 IC50 of 1.10 nM and PHD3 IC50 of 20 nM, as measured in baculovirus-infected insect sf9 cell lysates using a biotinylated HIF-1α peptide substrate [1]. The same compound class shows >30,000-fold selectivity over the hERG potassium channel (IC50 = 46,000 nM) and CYP450 isoforms 2D6, 3A4, and 2C9 (all IC50 > 50,000 nM), indicating a favorable selectivity profile at the class level [2]. The 4-methoxy substituent on CAS 894025-05-9 provides a hydrogen-bond-accepting oxygen at the para position, which is absent in the 4-methyl analog and geometrically constrained in the 4-chloro and 4-fluoro analogs; this feature may differentially modulate PHD2 active-site iron coordination in a manner consistent with the dual-action iron-binding mechanism described for conformationally restricted urea sEH/PHD inhibitors .
| Evidence Dimension | PHD2 (EGLN1) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | No direct data available for CAS 894025-05-9 |
| Comparator Or Baseline | CHEMBL2041180 (5-oxopyrrolidin-3-yl urea class representative): PHD2 IC50 = 1.60 nM; PHD1 IC50 = 1.10 nM; PHD3 IC50 = 20 nM; hERG IC50 = 46,000 nM; CYP2D6/3A4/2C9 all > 50,000 nM |
| Quantified Difference | Class-level PHD2 potency is sub-nanomolar to low nanomolar; selectivity window vs. hERG exceeds 28,000-fold for the class representative |
| Conditions | FLAG-tagged PHD2 expressed in baculovirus-infected insect sf9 cells; biotinyl-DLDLEMLAPYIPMDDDFQL substrate; preincubation with cofactors |
Why This Matters
The nanomolar PHD2 inhibition inferred for this scaffold class supports prioritization of CAS 894025-05-9 in HIF-stabilization screening cascades, where suboptimal PHD2 engagement by alternate substituents could yield false negatives and waste screening resources.
- [1] BindingDB Entry BDBM50385793. Affinity Data for CHEMBL2041180: PHD2 IC50 = 1.60 nM. Curated from Merck Research Laboratories by ChEMBL. View Source
- [2] BindingDB Entry BDBM50385793. Selectivity Data: hERG IC50 = 46,000 nM; CYP2D6, CYP3A4, CYP2C9 IC50 > 50,000 nM. View Source
